![molecular formula C19H14FN3O B2777741 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide CAS No. 306979-33-9](/img/structure/B2777741.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Vorbereitungsmethoden
The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation followed by a Michael addition reaction . The reaction conditions often involve the use of guanidine hydrochloride, potassium hydroxide, and potassium carbonate in a mixed solvent system of anhydrous ethanol and 1,2-dichloroethane, heated to reflux for about 1.5 hours .
Analyse Chemischer Reaktionen
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6, thereby exhibiting anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide can be compared with other quinazoline derivatives, such as:
9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: This compound also exhibits significant biological activity and is synthesized using similar methods.
3-benzylspiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Known for its antibacterial properties, this compound shares a similar quinazoline core structure.
Dihydrobenzo[h]quinazolin-2-yl thiourea compounds: These compounds have been studied for their inhibition of carbonic anhydrase enzymes and exhibit a range of biological activities.
This compound stands out due to its unique combination of a quinazoline core with a fluorobenzene moiety, which contributes to its distinct chemical and biological properties.
Biologische Aktivität
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.
Synthesis and Structural Characterization
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The incorporation of a fluorine atom at the para position of the benzenecarboxamide moiety is significant for enhancing biological activity and lipophilicity.
1. Antidiabetic Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related series of imidazo[1,2-c]quinazolines showed IC50 values ranging from 12.44 μM to 308.33 μM against α-glucosidase, significantly outperforming acarbose (IC50 = 750 μM) as a positive control . This suggests that this compound could also possess antidiabetic properties.
2. Antiplatelet Activity
Another aspect of interest is the antiplatelet activity associated with derivatives of 5,6-dihydrobenzo[h]quinazoline. Compounds in this category have demonstrated significant antiplatelet effects comparable to indomethacin, a well-known anti-inflammatory drug . This suggests potential applications in cardiovascular therapies.
3. Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing the quinazoline scaffold has been noted in various studies. The presence of amino substituents at specific positions enhances their anti-inflammatory activity, making them promising candidates for further development in treating inflammatory diseases .
Case Study 1: Antidiabetic Efficacy
In a study evaluating the efficacy of several quinazoline derivatives on glucose metabolism, it was found that specific substitutions on the quinazoline core significantly impacted their inhibitory activity against α-glucosidase. The most potent derivative exhibited an IC50 value that was substantially lower than that of existing treatments .
Case Study 2: Antiplatelet Activity
A series of synthesized 5,6-dihydrobenzo[h]quinazolines were tested for their ability to inhibit platelet aggregation. Results indicated that certain modifications led to enhanced antiplatelet effects, suggesting that these compounds could serve as lead compounds for developing new antithrombotic agents .
Research Findings
Eigenschaften
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCCTHLMSUCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.